molecular formula C9H7NOS B3330092 2-amino-4H-thiochromen-4-one CAS No. 66480-61-3

2-amino-4H-thiochromen-4-one

Cat. No.: B3330092
CAS No.: 66480-61-3
M. Wt: 177.22 g/mol
InChI Key: OYRGUVDKJBWJHH-UHFFFAOYSA-N
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Description

2-Amino-4H-thiochromen-4-one is a sulfur-containing heterocyclic compound that belongs to the thiochromone family. These compounds are structurally related to chromones, which are known for their diverse biological activities. The presence of sulfur in the thiochromone structure imparts unique chemical and biological properties, making this compound a compound of interest in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4H-thiochromen-4-one typically involves the cyclization of 2-thiobenzoylacetonitrile under acidic conditions. Another method includes the reduction of 2-nitrobenzothiopyranones using sodium dithionite . Additionally, a highly efficient protocol involves the conjugated addition-elimination process, where the sulfinyl group acts as the optimum leaving group .

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale synthesis using the aforementioned methods. The process involves refluxing in isopropanol for extended periods to ensure high yields and chemical purity without the need for column chromatographical purification .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4H-thiochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-4H-thiochromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit trypanothione reductase, an enzyme crucial for the survival of parasites like Leishmania. This inhibition leads to an increase in reactive oxygen species (ROS) levels, causing oxidative stress and ultimately the death of the parasite . The compound’s ability to disrupt mitochondrial function further contributes to its antiparasitic activity .

Comparison with Similar Compounds

  • Thiochroman-4-one
  • Thioflavone
  • Benzothiopyran-4-one

Comparison: 2-Amino-4H-thiochromen-4-one stands out due to its unique sulfur-containing structure, which imparts distinct chemical and biological properties. Compared to thiochroman-4-one and thioflavone, this compound exhibits higher antileishmanial activity and lower cytotoxicity . Its ability to inhibit specific enzymes and disrupt cellular pathways makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-aminothiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRGUVDKJBWJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-4H-thiochromen-4-one
Reactant of Route 2
2-amino-4H-thiochromen-4-one
Reactant of Route 3
2-amino-4H-thiochromen-4-one
Reactant of Route 4
2-amino-4H-thiochromen-4-one
Reactant of Route 5
2-amino-4H-thiochromen-4-one
Reactant of Route 6
2-amino-4H-thiochromen-4-one

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